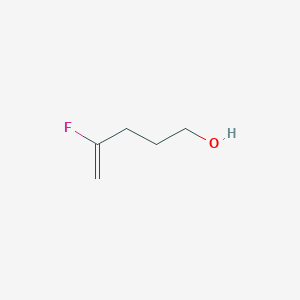
4-Fluoropent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropent-4-en-1-ol is an organic compound with the molecular formula C5H9FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoropent-4-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of pent-4-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of pent-4-en-1-ol in an appropriate solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of pent-4-en-1-ol using a metal fluoride catalyst. This method can be optimized for higher yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluoropent-4-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form 4-fluoropentanol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoropent-4-en-1-one.
Reduction: 4-Fluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoropent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Fluoropent-4-en-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The presence of the fluorine atom can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropentanol: Similar structure but lacks the double bond.
4-Fluoropent-4-en-1-one: Oxidized form of 4-Fluoropent-4-en-1-ol.
Pent-4-en-1-ol: Non-fluorinated analog.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a double bond, which confer distinct chemical reactivity and physical properties. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, while the double bond provides a site for further chemical modifications .
Properties
Molecular Formula |
C5H9FO |
|---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
4-fluoropent-4-en-1-ol |
InChI |
InChI=1S/C5H9FO/c1-5(6)3-2-4-7/h7H,1-4H2 |
InChI Key |
HWFJNIJJKRTRJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
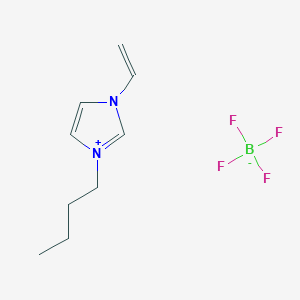
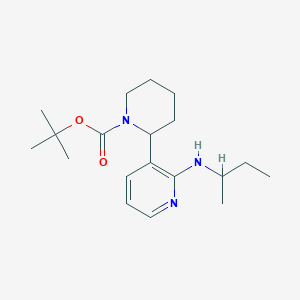
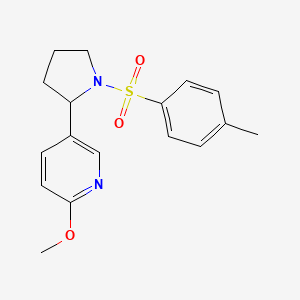
![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)

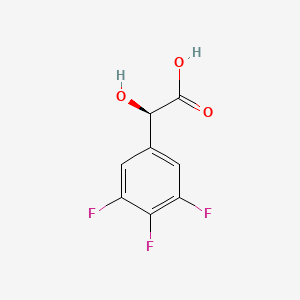

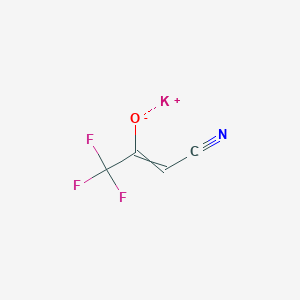
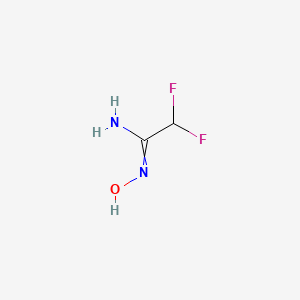
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)
